molecular formula C7H11BrO3 B2791865 Ethyl 3-bromo-2-oxopentanoate CAS No. 113264-43-0

Ethyl 3-bromo-2-oxopentanoate

Cat. No.: B2791865
CAS No.: 113264-43-0
M. Wt: 223.066
InChI Key: NLBXGRQESZKPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-oxopentanoate (CAS: 113264-43-0) is a brominated α-keto ester with the molecular formula C₇H₁₁BrO₃. It is characterized by a pentanoate backbone substituted with a bromine atom at the 3-position and a ketone group at the 2-position, esterified with an ethyl group. This compound is widely utilized in organic synthesis, particularly in dynamic kinetic asymmetric transformations and as a precursor for bioactive molecules . Its high purity (98%) and commercial availability in varying quantities make it a versatile intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 3-bromo-2-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBXGRQESZKPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113264-43-0
Record name ethyl 3-bromo-2-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-oxopentanoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-oxopentanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

Synthesis Method Reagents Conditions Yield
Bromination of Ethyl 2-oxopentanoateBr₂, CHCl₃0 - 15°C for 18 hoursHigh yield reported
Nucleophilic SubstitutionVarious nucleophiles (amines, thiols)Polar aprotic solvents (DMF, DMSO)Variable
ReductionNaBH₄ or LiAlH₄Alcoholic solvents (MeOH, EtOH)High yield reported
OxidationKMnO₄ or CrO₃Aqueous solutions or acetic acidVariable

Organic Synthesis

Ethyl 3-bromo-2-oxopentanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions .

Biochemical Studies

In biological research, this compound serves as a substrate in enzyme assays, aiding in the study of enzyme mechanisms. Its reactivity allows researchers to explore metabolic pathways and enzyme specificity, making it valuable for biochemical investigations .

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting specific metabolic pathways .

Case Study 1: Synthesis of Pharmaceuticals

In a study focused on synthesizing novel anti-cancer agents, this compound was used as a starting material. The compound underwent nucleophilic substitution with various amines to produce derivatives that exhibited promising cytotoxic activity against cancer cell lines .

Case Study 2: Enzyme Mechanism Exploration

Research exploring the mechanism of action of certain enzymes involved in drug metabolism utilized this compound as a substrate. The findings revealed insights into how specific modifications of the compound could enhance enzyme activity and selectivity, leading to improved drug efficacy .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group, on the other hand, can undergo reduction or oxidation, leading to various derivatives. These reactions are often mediated by specific enzymes or catalysts that enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

Compounds with identical bromo-oxo backbones but differing ester groups exhibit distinct reactivity and physical properties.

Compound Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-bromo-2-oxopentanoate Ethyl C₇H₁₁BrO₃ 223.06 High purity (98%), used in asymmetric synthesis
Mthis compound Methyl C₆H₉BrO₃ 209.04 Lower yield (16% in synthesis), yellow oil
Isopropyl 3-bromo-2-oxopentanoate Isopropyl C₈H₁₃BrO₃ 237.09 Bulkier ester group; potential steric hindrance in reactions

Key Insights :

  • Ethyl vs. Methyl : The ethyl ester’s higher molecular weight and purity enhance its stability and utility in precision syntheses compared to the methyl analog, which shows lower yields (16%) in preparation .
Chain Length Variations

Altering the carbon chain length impacts solubility, boiling points, and lipophilicity.

Compound Chain Length Molecular Formula Solubility Boiling Point (°C) Reference
Ethyl 3-bromo-2-oxobutanoate C4 C₆H₉BrO₃ Soluble in EtOH, ether 186
This compound C5 C₇H₁₁BrO₃ Soluble in EtOH Not reported
Ethyl 3-bromo-2-oxohexanoate C6 C₈H₁₃BrO₃ Likely lower polarity Not reported

Key Insights :

  • Shorter Chains (C4): Ethyl 3-bromo-2-oxobutanoate has a lower molecular weight (209.08 g/mol) and higher volatility (boiling point 186°C), favoring use in distillative purification .
  • Longer Chains (C5–C6): Increased lipophilicity in pentanoate/hexanoate derivatives enhances compatibility with non-polar solvents, useful in lipid-based drug formulations .
Substituent Position and Functional Group Comparisons

The position of bromine and additional functional groups significantly alter chemical behavior.

Compound Substituents Reactivity Profile Applications Reference
This compound 3-Bromo, 2-oxo Electrophilic at C2; SN2 at C3 Asymmetric catalysis, kinase inhibitors
Ethyl 3-bromopyruvate 3-Bromo, 2-oxo (C3 chain) Highly reactive keto group Glycolysis inhibition, anticancer studies
Ethyl 2-bromopentanoate 2-Bromo, no oxo group SN2 reactivity at C2 Polymer initiators

Key Insights :

  • Keto Group Influence: The 2-oxo group in this compound enhances electrophilicity at C2, enabling nucleophilic additions (e.g., in cross-benzoin reactions) .
  • Bromine Position: Moving bromine from C3 to C2 (as in Ethyl 2-bromopentanoate) shifts reactivity toward direct nucleophilic displacement, reducing utility in complex asymmetric syntheses .

Tables of Comparative Data

Table 1: Physical Properties of Selected Bromo-Oxo Esters
Compound Molecular Weight (g/mol) Solubility Boiling Point (°C) Purity (%)
This compound 223.06 Soluble in EtOH Not reported 98
Mthis compound 209.04 Soluble in EtOH Not reported Not reported
Ethyl 3-bromopyruvate 181.03 s EtOH, msc ether 186 Not reported

Biological Activity

Ethyl 3-bromo-2-oxopentanoate (C7H11BrO3) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromo substituent at the 3-position of a pentanoate backbone with a keto group at the 2-position. Its synthesis typically involves the bromination of ethyl 3-oxopentanoate using bromine in a suitable solvent, often under controlled conditions to minimize side reactions .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the keto group allows for nucleophilic attack, leading to the formation of reactive intermediates that can inhibit key enzymes or disrupt cellular processes. This compound has been studied for its potential as an anticancer agent and as a precursor in the synthesis of other bioactive molecules .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human leukemia (CCRF-CEM) and murine L1210 cells, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
CCRF-CEM1.5
L12102.0

Antimicrobial Activity

This compound also displays antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Study on Anticancer Activity : A study published in PMC evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of multi-drug resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.